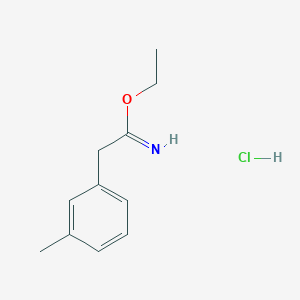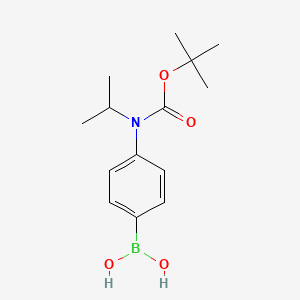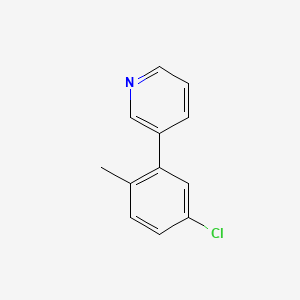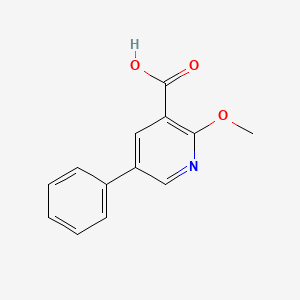
2-Methoxy-5-phenylnicotinic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-5-phenylnicotinic acid (2-MPA) is a chemical compound belonging to the family of nicotinic acids. It is a white crystalline powder with a melting point of 173-175°C and a boiling point of 285-290°C. It is soluble in water, ethanol, and methanol, and is insoluble in ether and benzene. 2-MPA has a wide range of applications in scientific research, including synthesis, biochemical and physiological effects, and laboratory experiments.
Aplicaciones Científicas De Investigación
2-Methoxy-5-phenylnicotinic acid, 95% has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of various compounds, such as 2-methoxy-5-phenylnicotinamide and 2-methoxy-5-phenylnicotinic acid ethyl ester. It has also been used in the synthesis of various nitro compounds, including 2-methoxy-5-nitrobenzaldehyde, 2-methoxy-5-nitrobenzyl alcohol, and 2-methoxy-5-nitrophenol. In addition, 2-Methoxy-5-phenylnicotinic acid, 95% has been used in the synthesis of various pharmaceuticals, such as the anti-inflammatory drug ibuprofen and the anti-cancer drug imatinib.
Mecanismo De Acción
2-Methoxy-5-phenylnicotinic acid, 95% works by inhibiting the activity of the enzyme cyclooxygenase (COX), which is responsible for the synthesis of prostaglandins and thromboxanes. By blocking the activity of COX, 2-Methoxy-5-phenylnicotinic acid, 95% prevents the synthesis of these compounds, which are involved in the regulation of inflammation, pain, and other physiological processes.
Biochemical and Physiological Effects
2-Methoxy-5-phenylnicotinic acid, 95% has been found to have anti-inflammatory, analgesic, and antipyretic effects in animal studies. It has also been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and to increase the levels of anti-inflammatory cytokines, such as IL-10. In addition, 2-Methoxy-5-phenylnicotinic acid, 95% has been found to have antioxidant, antifungal, and antimicrobial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Methoxy-5-phenylnicotinic acid, 95% has several advantages for laboratory experiments. It is a relatively inexpensive compound, and it is readily available in high purity. In addition, it is stable and can be stored for long periods of time. However, it is not water-soluble and must be dissolved in organic solvents before use.
Direcciones Futuras
There are several potential future directions for 2-Methoxy-5-phenylnicotinic acid, 95% research. One potential application is in the development of new anti-inflammatory drugs. 2-Methoxy-5-phenylnicotinic acid, 95% has been shown to have anti-inflammatory effects, and further research could lead to the development of novel drugs that target inflammation. Another potential application is in the development of new antibiotics. 2-Methoxy-5-phenylnicotinic acid, 95% has been found to have antimicrobial properties, and further research could lead to the development of new antibiotics to treat bacterial infections. Finally, 2-Methoxy-5-phenylnicotinic acid, 95% could be used in the development of new cosmetics. Its antioxidant and antifungal properties could be used to develop new skin care products.
Métodos De Síntesis
2-Methoxy-5-phenylnicotinic acid, 95% is synthesized through a process called the N-alkylation reaction, which involves the reaction of a primary amine with an alkyl halide in an aqueous medium. The reaction produces a compound with an N-alkyl group in place of the amine group. In the case of 2-Methoxy-5-phenylnicotinic acid, 95%, the reaction is carried out using 2-methoxy-5-chloronitrobenzene and an amine, such as pyridine, to produce the desired product.
Propiedades
IUPAC Name |
2-methoxy-5-phenylpyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-17-12-11(13(15)16)7-10(8-14-12)9-5-3-2-4-6-9/h2-8H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCGJCEWLVWUIRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30673504 |
Source


|
| Record name | 2-Methoxy-5-phenylpyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30673504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-phenylpyridine-3-carboxylic acid | |
CAS RN |
1214389-83-9 |
Source


|
| Record name | 2-Methoxy-5-phenylpyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30673504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 3-[(pentan-2-yl)amino]propanoate](/img/structure/B6340635.png)
![tert-Butyl 3-[(pentan-3-yl)amino]propanoate](/img/structure/B6340643.png)
![5-Chloro-3-[(2,6-dichlorophenyl)methyl]-1,2,4-thiadiazole](/img/structure/B6340649.png)
![tert-Butyl 3-[(1-methoxypropan-2-yl)amino]propanoate](/img/structure/B6340651.png)
![tert-Butyl 3-[(1-phenylethyl)amino]propanoate](/img/structure/B6340655.png)

![5-Chloro-3-[(4-nitrophenyl)methyl]-1,2,4-thiadiazole](/img/structure/B6340669.png)
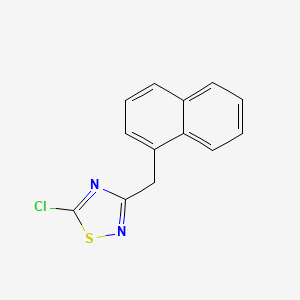
![5-Chloro-3-[(2,4-dichlorophenyl)methyl]-1,2,4-thiadiazole](/img/structure/B6340689.png)
